molecular formula C5H8N4S B12525146 1-Methyl-1H-imidazol-2-yl carbamimidothioate CAS No. 739320-81-1

1-Methyl-1H-imidazol-2-yl carbamimidothioate

Katalognummer: B12525146
CAS-Nummer: 739320-81-1
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: HYERKJUPFCROTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-imidazol-2-yl carbamimidothioate is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a carbamimidothioate group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazol-2-yl carbamimidothioate typically involves the reaction of 1-methyl-1H-imidazole with thiocyanate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidothioate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-imidazol-2-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-imidazol-2-yl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which 1-Methyl-1H-imidazol-2-yl carbamimidothioate exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-1H-imidazole: Lacks the carbamimidothioate group, making it less reactive in certain chemical reactions.

    2-Methyl-1H-imidazole: Substitution at the 2-position alters its chemical properties and reactivity.

    1-Methyl-1H-imidazol-2-yl methanamine: Contains an amine group instead of a carbamimidothioate group, leading to different biological activities.

Uniqueness: 1-Methyl-1H-imidazol-2-yl carbamimidothioate is unique due to the presence of both the imidazole ring and the carbamimidothioate group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

739320-81-1

Molekularformel

C5H8N4S

Molekulargewicht

156.21 g/mol

IUPAC-Name

(1-methylimidazol-2-yl) carbamimidothioate

InChI

InChI=1S/C5H8N4S/c1-9-3-2-8-5(9)10-4(6)7/h2-3H,1H3,(H3,6,7)

InChI-Schlüssel

HYERKJUPFCROTG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1SC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.